Tert-butyl isocyanate

Gas-phase kinetics Isocyanate stability Process safety

When thermal processing demands safety, ethyl and isopropyl isocyanates produce toxic HCN via radical-chain decomposition. Tert-butyl isocyanate (t-BuNCO) eliminates this risk via exclusive unimolecular pathway to isobutene + HNCO. • Ge(100) surfaces: dative bonding preserves NCO for MLD; phenyl isocyanate undergoes [2+2] cycloaddition, consuming NCO. • HTPB curing: high cis/trans vs. vinyl rate differential enables staged network design. • Graphene oxide: sparse functionalization (1:20 C ratio) preserves sp² conductivity. Order t-BuNCO for predictable, safer selectivity. Global dispatch available.

Molecular Formula C5H9NO
Molecular Weight 99.13 g/mol
CAS No. 1609-86-5
Cat. No. B108083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl isocyanate
CAS1609-86-5
Synonymst-Butyl Ester Isocyanic Acid;  2-Isocyanato-2-methylpropane;  1,1-Dimethylethyl Isocyanate;  tert-Butyl Isocyanate;  2-Isocyanato-2-methyl-propane; 
Molecular FormulaC5H9NO
Molecular Weight99.13 g/mol
Structural Identifiers
SMILESCC(C)(C)N=C=O
InChIInChI=1S/C5H9NO/c1-5(2,3)6-4-7/h1-3H3
InChIKeyMGOLNIXAPIAKFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-Butyl Isocyanate (CAS 1609-86-5): Procurement-Relevant Identity and Class Positioning


Tert-butyl isocyanate (t-BuNCO, C₅H₉NO, MW 99.13) is a short-chain, sterically hindered aliphatic monoisocyanate bearing a tertiary α-carbon [1]. It exists as a colorless, highly flammable liquid (bp 85–86 °C, density 0.868 g/mL at 25 °C, refractive index n20/D 1.386) with moderate vapor pressure (79 hPa at 20 °C) and LogP of 1.12 [2]. In contrast to linear alkyl or aryl isocyanates, the tert-butyl substituent confers a distinctive steric profile that modulates reaction rates, product selectivity, and surface-binding modes without altering the core NCO electrophilicity [3]. This positions t-BuNCO as a non-interchangeable building block in pharmaceutical intermediate synthesis, advanced materials functionalization, and semiconductor surface chemistry.

Why Tert-Butyl Isocyanate Cannot Be Replaced by Generic Alkyl or Aryl Isocyanates


Although all monoisocyanates share the –N=C=O electrophilic center, substitution with n-butyl, ethyl, isopropyl, cyclohexyl, or phenyl isocyanate frequently leads to divergent outcomes in critical performance dimensions. The tert-butyl group imposes a steric barrier that (i) alters the fundamental thermal decomposition mechanism from a competing radical-chain pathway to an exclusive unimolecular route [1], (ii) inverts the solvent-composition dependence of ν_asym(NCO) compared with every other alkyl isocyanate studied [2], (iii) switches the dominant semiconductor-surface binding mode from [2+2] cycloaddition to dative bonding with preservation of the NCO functionality [3], and (iv) reduces polymer end-group capping rates in a quantifiable manner, enabling kinetic selectivity [4]. Generic substitution therefore risks compromised yield, altered product distribution, and unpredictable material properties. The quantitative evidence below establishes exactly where t-BuNCO departs from its closest analogs.

Tert-Butyl Isocyanate: Five Quantitative Differentiation Dimensions Versus Comparator Isocyanates


Thermal Decomposition Mechanism: Exclusive Unimolecular Pathway vs. Competing Radical Chain

In the gas phase at 380–530 °C, tert-butyl isocyanate decomposes almost exclusively via a unimolecular route yielding isobutene and HNCO. By contrast, ethyl isocyanate (EtNCO) and isopropyl isocyanate (i-PrNCO) undergo a competing free-radical chain decomposition that produces CO, CH₄, and HCN (or CH₃CN) alongside the unimolecular pathway [1]. The Arrhenius parameters for t-BuNCO unimolecular decomposition are A = 2.51 × 10¹³ s⁻¹ and Ea = 216 kJ/mol (temperature range 653–724 K) [2]; for i-PrNCO unimolecular decomposition, A = 1.58 × 10¹² s⁻¹ and Ea = 217.8 kJ/mol (680–754 K) [3]. The mechanistic divergence means t-BuNCO generates a clean, predictable decomposition product slate, whereas EtNCO and i-PrNCO produce toxic HCN and CO through the radical-chain branch.

Gas-phase kinetics Isocyanate stability Process safety

Graphene Oxide Functionalization: Controlled Low-Density Grafting Enabled by Steric Bulk

Treatment of graphite oxide (GO) with different monoisocyanates yields isocyanate-treated graphene oxides (iGOs) with varying degrees of carbamate functionalization, quantified as the graphene carbon-to-carbamate ratio. Under identical reaction conditions, tert-butyl isocyanate incorporates one carbamate unit per 20 graphene carbons, whereas the less hindered phenyl isocyanate achieves one per 15.7 carbons, and the highly reactive 4-acetylphenyl isocyanate reaches one per 7.6 carbons [1]. Despite the lower functionalization density, t-BuNCO-treated GO (iGO-tBu) exfoliates readily in polar aprotic solvents, producing stable dispersions of functionalized graphene oxide nanoplatelets . The steric bulk of the tert-butyl group thus enables a sparse-functionalization strategy that preserves graphene electronic properties while still providing sufficient interlayer separation for exfoliation.

Graphene oxide Surface functionalization Nanomaterials chemistry

Vibrational Solvent-Effect Anomaly: Unique Non-Monotonic ν_asym(NCO) Behavior

In a systematic IR study of alkyl isocyanates across CHCl₃/CCl₄ solvent mixtures, every alkyl isocyanate examined—including methyl, ethyl, n-propyl, n-butyl, and cyclohexyl—exhibited a monotonic increase in ν_asym(NCO) frequency as the mole fraction of CHCl₃ increased. Tert-butyl isocyanate was the sole exception: its ν_asym(NCO) increased up to a certain CHCl₃/CCl₄ composition and then decreased, producing a non-monotonic profile [1]. Additionally, n-butyl isocyanate displays an exceptionally high ν_asym(NCO) frequency attributed to pseudo-six-membered intermolecular hydrogen-bonded ring formation, whereas t-BuNCO cannot form such a ring due to the absence of α-hydrogens [2]. This anomalous solvation response provides a definitive spectroscopic fingerprint that cleanly distinguishes t-BuNCO from its linear and branched isomers.

IR spectroscopy Solvation effects Analytical differentiation

Semiconductor Surface Reactivity: Dative Bonding with Intact NCO vs. Cycloaddition Consumption

On the Ge(100)-2×1 reconstructed surface, phenyl isocyanate reacts via [2+2] cycloaddition across the C=N bond to form a surface-bound carbonyl, consuming the isocyanate functionality. When the phenyl substituent is replaced by tert-butyl, the dominant surface product switches to a dative-bonded species in which the isocyanate group remains intact and surface-bound through N→Ge or O→Ge coordination [1]. Ethyl isocyanate yields yet a third product distribution, lacking dative-bonded products and exhibiting time-dependent behavior [2]. The preservation of the NCO moiety on the surface, unique to t-BuNCO among the three isocyanates directly compared, enables subsequent on-surface derivatization and layer-by-layer molecular assembly that is precluded when the isocyanate group is consumed by cycloaddition.

Semiconductor functionalization Surface chemistry Organic electronics

Polymer End-Group Capping: Quantifiably Slowest Reactivity Among Three Monoisocyanates

The reaction kinetics of hydroxyl-terminated polybutadiene (HTPB) with three monoisocyanates—2-fluorophenyl isocyanate, phenyl isocyanate, and tert-butyl isocyanate—were monitored by NMR spectroscopy under both catalyzed and uncatalyzed conditions [1]. Across all HTPB end-group types (cis, trans, vinyl), t-BuNCO was the slowest to react, while the electron-deficient 2-fluorophenyl isocyanate reacted fastest, and phenyl isocyanate showed intermediate rates [2]. The vinyl end groups reacted more slowly than cis or trans end groups with all three isocyanates, but the rate differential between end-group types was most pronounced with t-BuNCO, providing a kinetic window for chemo-selective capping. The study concluded that steric bulk, not electronic effects, is the dominant factor governing relative reaction rates among these three isocyanates.

Polymer chemistry End-group modification Kinetic selectivity

Procurement-Justified Application Scenarios for Tert-Butyl Isocyanate Based on Quantitative Differentiation Evidence


Controlled-Density Graphene Oxide Functionalization for Conductive Nanocomposites

When producing isocyanate-treated graphene oxide (iGO) for dispersion in organic solvents, t-BuNCO yields one carbamate linkage per 20 graphene carbons—deliberately sparse functionalization that preserves the conjugated sp² network while still enabling complete exfoliation in polar aprotic solvents (Section 3, Evidence Item 2) [1]. This property is inaccessible with phenyl isocyanate (1:15.7 ratio) or 4-acetylphenyl isocyanate (1:7.6 ratio), which over-functionalize the basal plane and degrade electrical conductivity. Procurement of t-BuNCO for this application is directly justified when the target material must balance dispersibility with retained graphene electronic properties.

Semiconductor Surface Priming for Multilayer Organic Electronics

On Ge(100)-2×1 surfaces, only t-BuNCO forms dative-bonded adducts that preserve the NCO group for subsequent layer-by-layer chemistry, whereas phenyl isocyanate consumes the NCO via [2+2] cycloaddition (Section 3, Evidence Item 4) [2]. This enables molecular-layer deposition (MLD) or sequential vapor-phase functionalization workflows that require a persistent surface isocyanate function. Purchasing t-BuNCO instead of phenyl or ethyl isocyanate is essential when the surface-bound isocyanate must remain available as a reactive anchor point after the initial deposition step.

Selective HTPB End-Group Capping in Energetic Binder Formulations

In hydroxyl-terminated polybutadiene (HTPB) systems, t-BuNCO reacts more slowly than phenyl or 2-fluorophenyl isocyanate across all end-group types (cis, trans, vinyl) and exhibits the largest cis/trans-to-vinyl rate differential (Section 3, Evidence Item 5) [3]. This kinetic selectivity allows preferential capping of the more reactive cis/trans end groups before the vinyl end groups react, enabling staged curing or tailored network architecture. t-BuNCO should be specified over faster aryl isocyanates when pot-life extension and end-group selectivity are critical process requirements.

High-Temperature Process Chemistry Requiring Predictable Decomposition Products

For synthetic routes or industrial processes operating at elevated temperatures (e.g., vapor-phase carbamoylation, thermal curing), t-BuNCO decomposes exclusively via a unimolecular pathway to isobutene and HNCO, whereas ethyl and isopropyl isocyanate produce toxic HCN and CO through competing radical-chain mechanisms (Section 3, Evidence Item 1) [4]. This mechanistic cleanliness simplifies process safety design, reduces scrubbing requirements, and lowers the risk of hazardous byproduct formation. t-BuNCO is the preferred isocyanate for any thermal process where decomposition product identity must be predictable and controllable.

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